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Abstract
This technical guide provides a comprehensive overview of 4-Methoxyphenylurea, a

significant chemical entity in the landscape of synthetic organic chemistry and drug discovery.

This document delves into its various synonyms and identifiers, outlines detailed synthetic

pathways, and presents a thorough guide to its analytical characterization. With a focus on

practical application and scientific integrity, this guide is designed to be an essential resource

for professionals engaged in chemical research and pharmaceutical development. We will

explore the causal relationships in synthetic choices, detail self-validating experimental

protocols, and provide a foundation of authoritative references to support the presented

information.

Chemical Identity and Nomenclature
4-Methoxyphenylurea is a urea derivative characterized by a 4-methoxyphenyl group

attached to one of the nitrogen atoms of the urea moiety. Understanding its various names and

identifiers is crucial for effective literature searches and unambiguous communication in a

research and development setting.
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A comprehensive list of synonyms and identifiers for 4-Methoxyphenylurea has been

compiled from various authoritative sources.[1] The International Union of Pure and Applied

Chemistry (IUPAC) name is (4-methoxyphenyl)urea.[1]

Identifier Type Identifier Source

IUPAC Name (4-methoxyphenyl)urea [1]

CAS Number 1566-42-3 [1]

PubChem CID 74066 [1]

Molecular Formula C₈H₁₀N₂O₂ [1]

Molecular Weight 166.18 g/mol [1]

InChIKey
PGUKYDVWVXRPKK-

UHFFFAOYSA-N
[1]

SMILES COC1=CC=C(C=C1)NC(=O)N [1]

Common Synonyms and Alternative Names:[1]

p-Methoxyphenylurea

(4-Methoxyphenyl)urea

Urea, (4-methoxyphenyl)-

p-Anisylurea

1-(4-methoxyphenyl)urea

N-(4-methoxyphenyl)urea

Synthesis of 4-Methoxyphenylurea
The synthesis of unsymmetrical diaryl ureas like 4-Methoxyphenylurea is a cornerstone of

medicinal chemistry, often pivotal in the creation of kinase inhibitors and other therapeutic

agents.[2] The urea functional group's ability to form hydrogen bonds makes it a valuable
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pharmacophore.[2] The choice of synthetic route often depends on the availability of starting

materials, desired purity, and scalability. Below are two common and effective protocols for the

synthesis of 4-Methoxyphenylurea and its derivatives.

One-Step Synthesis from an Amine and Isocyanate
Precursor
This is a direct and often high-yielding approach that involves the in-situ generation of an

isocyanate from an amine, followed by reaction with another amine.

4-Methoxyaniline
4-Methoxyphenyl

isocyanate
(in situ)

 + Triphosgene, Base 4-Methoxyphenylurea + Ammonia Source

Triphosgene

Base (e.g., Et3N)

Ammonia Source
(e.g., NH4OH)

Click to download full resolution via product page

Figure 1: Workflow for the one-step synthesis of 4-Methoxyphenylurea.

Experimental Protocol:

Reaction Setup: In a well-ventilated fume hood, dissolve 4-methoxyaniline (1 equivalent) in

anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer

and under an inert atmosphere (e.g., nitrogen or argon).
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Isocyanate Formation: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of

triphosgene (0.33 equivalents) in anhydrous THF to the cooled reaction mixture. Stir the

mixture at this low temperature for 30 minutes to facilitate the formation of the 4-

methoxyphenyl isocyanate intermediate.[2][3]

Urea Formation: To this mixture, add an aqueous solution of ammonia (e.g., ammonium

hydroxide, 2 equivalents).

Reaction Progression: Allow the reaction to warm to room temperature and stir for 3 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification: Upon completion, quench the reaction with water and extract the

product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The

crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 4-Methoxyphenylurea.

Two-Step Synthesis via a Carbamate Intermediate
This method offers more control and can be advantageous when dealing with sensitive

substrates. It involves the formation of a stable carbamate intermediate which is then reacted

with an amine.

Step A: Carbamate Formation Step B: Urea Formation

4-Methoxyaniline Phenyl (4-methoxyphenyl)carbamate
+ Phenyl Chloroformate, Pyridine

Phenyl Chloroformate

4-Methoxyphenylurea+ Ammonia Source

Ammonia Source

Click to download full resolution via product page
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Figure 2: Workflow for the two-step synthesis via a carbamate intermediate.

Experimental Protocol:

Step A: Synthesis of Phenyl (4-methoxyphenyl)carbamate

Dissolve 4-methoxyaniline (1 equivalent) in a mixture of anhydrous THF and anhydrous

pyridine in a round-bottom flask at 0 °C.

Slowly add phenyl chloroformate (1 equivalent) to the reaction mixture.

Stir the reaction at room temperature until the starting amine is consumed, as monitored

by TLC.

Work up the reaction by adding water and extracting with an organic solvent. Purify the

resulting phenyl (4-methoxyphenyl)carbamate by column chromatography or

recrystallization.[2]

Step B: Synthesis of 4-Methoxyphenylurea

Dissolve the purified phenyl carbamate from Step A (1 equivalent) in pyridine.

Add an ammonia source (e.g., ammonium hydroxide, 1 equivalent) to the solution.

Stir the reaction at room temperature and monitor its completion by TLC.

Upon completion, perform an aqueous work-up and extract the product with an organic

solvent. Purify the crude product by recrystallization to obtain 4-Methoxyphenylurea.[2]

Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of

synthesized 4-Methoxyphenylurea. The following spectroscopic techniques are commonly

employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
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¹H NMR: The proton NMR spectrum of 4-Methoxyphenylurea is expected to show distinct

signals for the aromatic protons, the methoxy group protons, and the amine protons of the

urea moiety. The aromatic protons will likely appear as two doublets in the range of δ 6.8-7.5

ppm. The methoxy protons will be a singlet at around δ 3.7-3.8 ppm. The NH and NH₂

protons will appear as broad singlets, with their chemical shifts being solvent-dependent.[4]

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon

of the urea group (around δ 155-160 ppm), the aromatic carbons, and the methoxy carbon

(around δ 55 ppm).[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR

spectrum of 4-Methoxyphenylurea will exhibit characteristic absorption bands:

N-H stretching: Two bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric

and asymmetric stretching of the primary amine.

C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

N-H bending (Amide II): A band in the region of 1510-1570 cm⁻¹.

C-O stretching: A strong band around 1240 cm⁻¹ for the aryl ether.

Aromatic C-H stretching: Bands above 3000 cm⁻¹.[6][7][8]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. For 4-Methoxyphenylurea, the electron ionization (EI) mass spectrum is expected

to show a molecular ion peak [M]⁺ at m/z 166. Key fragmentation patterns would likely involve

the loss of isocyanic acid (HNCO) and cleavage of the methoxy group.[9]

Biological Activity and Applications in Drug
Development
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Unsymmetrical N,N'-diaryl ureas are a class of compounds with significant importance in

anticancer drug design.[3] The urea moiety is adept at forming hydrogen bonds with biological

receptors, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen as an

acceptor.[3] While specific biological activities for 4-Methoxyphenylurea are not extensively

documented in readily available literature, its structural motif is present in numerous biologically

active compounds.

Derivatives of ethylenediurea containing the 4-methoxyphenyl urea moiety have shown anti-

proliferative activity.[10] Furthermore, other methoxyphenyl derivatives have been investigated

for a range of biological activities, including cytotoxic and antitubulin effects.[11][12] This

suggests that 4-Methoxyphenylurea can serve as a valuable scaffold or building block for the

synthesis of novel therapeutic agents. Its chemical structure is amenable to modifications,

allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals,

4-Methoxyphenylurea is classified as Acute Toxicity, Oral (Category 4), with the hazard

statement H302: Harmful if swallowed.[1]

Precautionary Measures:

P264: Wash hands thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P301+P317: IF SWALLOWED: Get medical help.

P330: Rinse mouth.

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Researchers and scientists should always consult the full Safety Data Sheet (SDS) before

handling this compound and use appropriate personal protective equipment (PPE), including

gloves, lab coats, and eye protection.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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